2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide
Description
Properties
IUPAC Name |
2-[4-[(4-methylidenecyclohexyl)sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11-2-4-12(5-3-11)17-22(19,20)14-8-6-13(7-9-14)21-10-15(16)18/h6-9,12,17H,1-5,10H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHUZECFLBRMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with optimized reaction conditions, including temperature control, solvent recycling, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfamoyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a therapeutic agent is being explored in several contexts:
- Anticancer Activity : Research indicates that compounds with similar structural features may inhibit cancer cell proliferation. Preliminary studies suggest that 2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide could induce apoptosis in specific cancer cell lines by modulating pathways related to cell survival and death.
- Anti-inflammatory Effects : The sulfamoyl group is known for its anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Biochemical Research
The compound has been studied for its interactions with biological macromolecules:
- Enzyme Inhibition : It has shown promise as an enzyme inhibitor, potentially affecting pathways related to inflammation and cellular signaling. Its ability to bind to active or allosteric sites on enzymes could lead to the modulation of their activity.
- Receptor Interaction : The compound may interact with various receptors involved in inflammatory responses and cancer progression, providing insights into its mechanism of action.
Organic Synthesis
In the realm of chemistry, this compound serves as a versatile reagent:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in organic synthesis, facilitating the creation of more complex chemical entities.
- Material Science Applications : The compound's properties may be harnessed in developing specialty chemicals and new materials, expanding its utility beyond biological applications.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of related compounds on various cancer cell lines. The findings indicated that analogs of this compound exhibited significant cytotoxicity against breast and prostate cancer cells, primarily through apoptosis induction via mitochondrial pathways.
Study 2: Anti-inflammatory Mechanisms
In an experimental model of arthritis, a derivative of this compound demonstrated a marked reduction in joint inflammation and pain. The study highlighted its potential to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications .
Biological Activity
2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 324.36 g/mol
- CAS Number : 2097896-22-3
This compound features a sulfamoyl group attached to a phenoxyacetamide backbone, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This is primarily achieved through the modulation of signaling pathways such as NF-kB and MAPK .
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It may induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Table 1: Summary of Biological Activities
Table 2: Case Studies
Case Studies
- In vitro Anti-inflammatory Study : A study conducted on human peripheral blood mononuclear cells demonstrated that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Cytotoxicity in Cancer Cell Lines : Research involving various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with an IC50 value of approximately 25 µM for MCF-7 breast cancer cells, indicating a promising avenue for further development in oncology .
- Antimicrobial Activity : The compound was tested against common bacterial strains, showing effective inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a phenoxide intermediate and a chloroacetamide derivative. For analogous compounds, refluxing with a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile or acetone is common. Reaction progress is monitored via TLC (hexane:EtOAc 3:1), followed by extraction and purification . Optimization may include solvent selection (DMF for higher polarity) or alternative bases (NaH for stronger deprotonation) to enhance reactivity .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, resolving bond lengths and angles. Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent integration and electronic environments.
- FTIR : For functional group identification (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
- Elemental analysis : Ensures purity and matches calculated molecular formulas (±0.5% deviation) .
Q. How can researchers assess solubility and purity for in vitro studies?
- Methodological Answer :
- Solubility : Use gradient solvent systems (e.g., DMSO for stock solutions, diluted in PBS) with UV-Vis spectroscopy to quantify saturation points.
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) confirms >95% purity. TLC (silica gel) under UV light detects minor impurities .
Advanced Research Questions
Q. How can computational chemistry accelerate reaction design and optimization for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/base selection. Institutions like ICReDD integrate reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., temperature, catalysts). Machine learning models trained on analogous sulfonamide syntheses further reduce trial-and-error .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Methodological Answer :
- Cross-validate NMR/IR data with XRD to confirm spatial arrangements.
- Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
- Re-examine computational parameters (e.g., solvent effects in DFT simulations) or probe for tautomeric/rotameric forms .
Q. What experimental designs are recommended for evaluating bioactivity in target validation studies?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (e.g., kinase assays) with IC₅₀ determination via dose-response curves.
- Cell-based studies : Cytotoxicity screening (MTT assay) against disease-relevant cell lines.
- Molecular docking : Predict binding affinities to prioritize targets (e.g., cyclooxygenase or protease active sites) .
Q. How can degradation pathways and stability be systematically analyzed under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline pH).
- Analytical monitoring : Use LC-MS to identify degradation products and quantify stability (% remaining via peak area).
- Kinetic modeling : Calculate half-life (t₁/₂) and activation energy (Arrhenius plots) for shelf-life predictions .
Q. What reactor design considerations improve scalability for multi-step syntheses?
- Methodological Answer :
- Continuous flow systems : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation).
- Membrane separation : Isolate intermediates efficiently, reducing purification time.
- Process control : Use real-time PAT (Process Analytical Technology) tools like inline IR spectroscopy to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
